1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an epoxide. The reaction conditions often include the use of a base to facilitate the opening of the epoxide ring and subsequent attachment to the piperazine nitrogen. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
- 1-(2-Methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine
- 1-(2-Methoxyphenyl)-4-[(chloromethyl)piperazine]
Uniqueness
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both a methoxyphenyl group and an epoxide group. This combination allows for diverse chemical reactivity and potential applications in various fields. The epoxide group provides a reactive site for covalent modification, while the methoxyphenyl group offers hydrophobic interactions and potential electronic effects.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXUZXFYKMTQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016890-32-6 |
Source
|
Record name | 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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